24-O-Triisopropylsilyl 9-Norketo FK-506 is a synthetic derivative of FK-506, also known as tacrolimus, which is a potent immunosuppressant derived from the fermentation products of Streptomyces tsukubaensis. This compound is particularly significant in the field of medicinal chemistry due to its enhanced properties and potential applications in antifungal therapies. The modification at the 24-O position with triisopropylsilyl enhances its solubility and stability, making it a valuable candidate for further pharmacological studies.
The original compound, FK-506, was discovered in the late 1980s and has been extensively studied for its immunosuppressive properties, primarily in organ transplantation. The 9-Norketo derivative represents a structural modification aimed at improving efficacy and reducing side effects associated with FK-506.
24-O-Triisopropylsilyl 9-Norketo FK-506 belongs to the class of macrolide antibiotics and is categorized as a calcineurin inhibitor. This classification is crucial as it defines its mechanism of action and therapeutic applications.
The synthesis of 24-O-Triisopropylsilyl 9-Norketo FK-506 involves several key steps:
The reaction conditions may include refluxing in an appropriate solvent such as dichloromethane or tetrahydrofuran, typically under an inert atmosphere to prevent moisture interference. High-resolution mass spectrometry is often employed to confirm the molecular weight and structure of the synthesized compound.
The molecular formula for 24-O-Triisopropylsilyl 9-Norketo FK-506 is , with a molecular weight of approximately 776.01 g/mol.
The structural modifications enhance its lipophilicity and potentially alter its interaction with biological targets, particularly FK506-binding protein 12 (FKBP12). X-ray crystallography or nuclear magnetic resonance spectroscopy can be used to elucidate the three-dimensional structure of this compound.
24-O-Triisopropylsilyl 9-Norketo FK-506 can undergo various chemical reactions typical for macrolides, including:
The kinetics of these reactions can be studied using spectroscopic methods to monitor changes in concentration over time, providing insights into stability and reactivity.
The primary mechanism by which 24-O-Triisopropylsilyl 9-Norketo FK-506 exerts its effects involves binding to FKBP12, forming a complex that inhibits calcineurin. This inhibition prevents dephosphorylation of nuclear factor of activated T-cells (NFAT), thereby blocking T-cell activation and proliferation.
Studies have shown that modifications at specific positions on the FK-506 scaffold can enhance binding affinity or selectivity towards fungal calcineurin compared to mammalian calcineurin, potentially reducing immunosuppressive side effects while maintaining antifungal activity.
24-O-Triisopropylsilyl 9-Norketo FK-506 is expected to exhibit enhanced solubility in organic solvents due to the bulky triisopropylsilyl group. Its melting point and boiling point would need to be determined experimentally but are anticipated to differ from those of parent compounds due to structural modifications.
The compound is likely stable under standard laboratory conditions but may be sensitive to moisture due to the presence of silyl groups. Its reactivity profile would include susceptibility to hydrolysis and potential interactions with nucleophiles.
24-O-Triisopropylsilyl 9-Norketo FK-506 has potential applications in:
This compound exemplifies how structural modifications can enhance therapeutic efficacy while minimizing adverse effects, making it a subject of interest in ongoing pharmaceutical research.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: